molecular formula C11H13BrF2O2 B2415486 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid CAS No. 2344680-84-6

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid

カタログ番号: B2415486
CAS番号: 2344680-84-6
分子量: 295.124
InChIキー: JMNKDLIBDGASEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. One common method includes the bromination of adamantane to introduce the bromine atom, followed by fluorination to add the fluorine atoms at the desired positions. The carboxylic acid group is then introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient bromination, fluorination, and oxidation processes.

化学反応の分析

Types of Reactions

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the effects of fluorine and bromine substitution on biological activity and metabolic stability.

作用機序

The mechanism of action of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic effects.

類似化合物との比較

Similar Compounds

    3-Bromo-5,7-difluoroadamantane: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    5,7-Difluoroadamantane-1-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in certain reactions.

    3-Bromo-adamantane-1-carboxylic acid: Lacks the fluorine atoms, which can affect its biological activity and stability.

Uniqueness

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with the carboxylic acid group

生物活性

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroinflammatory diseases and as an antagonist of the P2X7 purinoreceptor. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its adamantane core structure, which is modified with bromine and fluorine substituents. This unique structure contributes to its interaction with biological targets.

Molecular Formula : C₁₃H₉BrF₂O₂
Molecular Weight : 305.10 g/mol

P2X7 Purinoreceptor Antagonism

Recent studies have highlighted the role of this compound as a potential antagonist of the P2X7 purinoreceptor. The P2X7 receptor is involved in various inflammatory processes and is upregulated in response to pro-inflammatory stimuli. Activation of this receptor leads to the release of interleukin-1β (IL-1β), a cytokine implicated in several neuroinflammatory diseases such as multiple sclerosis and Alzheimer’s disease.

  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits pore formation induced by ATP in THP-1 cells, indicating its potential to modulate inflammatory responses through P2X7 receptor antagonism .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through various experimental models:

  • Cytokine Release : In experiments where THP-1 monocytic cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), pre-treatment with the compound reduced IL-1β secretion significantly, demonstrating its effectiveness in modulating inflammatory cytokine release .

Neuroprotective Potential

Given its mechanism of action on the P2X7 receptor, this compound may also exhibit neuroprotective effects:

  • Animal Models : Pharmacological inhibition using this compound in animal models has shown promise in alleviating symptoms associated with neurodegenerative conditions such as Alzheimer’s disease and depression .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available adamantane derivatives.
  • Bromination and Fluorination : Selective bromination at the 3-position and fluorination at the 5 and 7 positions are performed using standard halogenation techniques.
  • Carboxylation : The final step involves converting the intermediate to the carboxylic acid using carbon dioxide under basic conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar adamantane derivatives:

StudyFindings
Demonstrated inhibition of P2X7 receptor-mediated IL-1β release in THP-1 cells.
Explored structural modifications leading to enhanced anti-inflammatory activity.
Investigated the role of adamantane derivatives in neuroprotection against oxidative stress.

特性

IUPAC Name

3-bromo-5,7-difluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNKDLIBDGASEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。